molecular formula C20H24D3NO3 B1164109 Trilostane-d3

Trilostane-d3

Cat. No.: B1164109
M. Wt: 332.45
Attention: For research use only. Not for human or veterinary use.
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Description

Trilostane-d3 is a deuterium-labeled analog of Trilostane, a synthetic non-hormonal steroid that acts as a competitive inhibitor of the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) . This enzyme is crucial for the biosynthesis of all major classes of steroid hormones, including glucocorticoids, mineralocorticoids, progestogens, androgens, and estrogens . By incorporating three deuterium atoms in place of hydrogen, this compound serves as an internal standard for the precise and accurate quantification of Trilostane and its metabolites in biological matrices during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This application is vital for analytical method development, validation (AMV), and Quality Control (QC) in support of regulatory filings like Abbreviated New Drug Applications (ANDA) . The primary research value of this compound lies in pharmacokinetic and metabolic studies. Trilostane itself has been used in the treatment of Cushing's syndrome and postmenopausal breast cancer, with its effectiveness linked to its 3β-HSD inhibitory activity and antiestrogenic properties . The major metabolite, 17-Ketotrilostane, is more active than the parent compound and circulates at higher levels, making reliable tracking of the drug's profile essential . Supplied with a comprehensive Certificate of Analysis (CoA) to ensure identity, purity, and stability, this compound is an essential tool for researchers conducting bioanalytical investigations and ensuring the quality of commercial pharmaceutical products . This product is intended for research purposes only and is not for human use.

Properties

Molecular Formula

C20H24D3NO3

Molecular Weight

332.45

Origin of Product

United States

Synthesis and Characterization of Trilostane D3 for Research Applications

Synthetic Pathways to Trilostane (B1684498) and its Deuterated Derivatives

The synthesis of Trilostane involves multi-step processes, with a key final step often utilizing a specific steroid precursor. The introduction of deuterium (B1214612) into the Trilostane structure to form Trilostane-d3 requires specific strategies to achieve the desired isotopic labeling.

Precursor Compounds and Reaction Mechanisms

A typical method for the preparation of Trilostane utilizes (4α,5α,17β)-4,5-epoxyandrost-2-eno(2,3-d)isoxazol-17-ol as a precursor compound. google.comgoogle.comchemicalbook.comwipo.int This precursor undergoes a reaction involving the cleavage of the (2,3-d)isoxazole ring. google.comgoogle.comchemicalbook.comwipo.int The process typically involves dissolving the precursor compound in a solvent, such as methanol, and treating it with a base. google.comgoogle.comchemicalbook.comwipo.int A base, such as an alkali metal hydroxide (B78521) (e.g., sodium hydroxide or potassium hydroxide) or an alkali metal alkoxide (e.g., methoxide), is used to remove a labile isoxazole (B147169) proton, initiating the ring opening. google.comgoogle.comchemicalbook.com This step yields an enolate intermediate, which is subsequently acidified using aqueous acid to produce Trilostane. google.comgoogle.comchemicalbook.com After acidification, Trilostane can precipitate and be isolated. google.comgoogle.comchemicalbook.com Recrystallization may be necessary to achieve satisfactory purity of the final product. google.com

Strategies for Deuterium Incorporation

Strategies for incorporating deuterium into organic molecules, including steroids, often involve hydrogen isotope exchange (HIE) or reduction using deuterated reagents. acs.orgresearchgate.netsnnu.edu.cnscielo.org.mxarkat-usa.orgnih.gov Acid- or base-catalyzed exchange of enolizable protons is a traditional method for deuteration. scielo.org.mx For steroids, which may not have many functional groups, common approaches include the addition of D₂ with a catalyst to double bonds or the use of deuterated metal hydrides like NaBD₄ or LiAlD₄ for reduction of functional groups. acs.orgresearchgate.netarkat-usa.org Another method involves H/D exchange in the presence of transition metals and organometallic catalysts, such as palladium with heavy water, for deuteration of C-H bonds. scielo.org.mx Photochemical methods have also been explored for deuterium labeling. rsc.org

While the specific synthesis of this compound is not detailed in the provided information, the '-d3' designation indicates the presence of three deuterium atoms in the molecule. Considering the structure of Trilostane, which contains a carbonyl group at the 3-position and hydroxyl groups, potential sites for deuterium incorporation via enolate chemistry (adjacent to the carbonyl) or reduction of a precursor with a deuterated reducing agent exist. For instance, selective deuteration adjacent to a carbonyl group in steroids has been achieved by forming an enolate with a base like sodium deutroxide and quenching with a deuterated solvent such as methanol-D. frontiersin.orgfrontiersin.org The specific positions of deuterium incorporation in this compound would depend on the chosen synthetic route and the labeling strategy employed.

Spectroscopic and Analytical Characterization Techniques for Labeled Compounds

Characterization of deuterated compounds like this compound is crucial to confirm the successful incorporation of deuterium, determine the sites and extent of labeling, and assess the purity of the synthesized material for research applications. Spectroscopic and analytical techniques play a vital role in this process.

Confirmation of Deuteration Site and Extent

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ²H, and ¹³C NMR, is a primary technique for confirming the structure and the positions of deuterium incorporation in labeled compounds. chemicalbook.comarkat-usa.organsto.gov.aursc.orgmdpi.comnih.gov ²H NMR is particularly useful for directly observing the deuterium atoms and confirming their localization within the molecule. researchgate.net Changes or disappearance of signals in the ¹H NMR spectrum compared to the non-deuterated analog can indicate the sites of deuteration. frontiersin.org ¹³C NMR can also provide complementary information. ansto.gov.aumdpi.com

Purity Assessment for Research Standards (e.g., NMR, HPLC)

Ensuring the purity of this compound is critical for its reliability as a research standard. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are widely used to assess the chemical purity of pharmaceutical compounds and can be applied to deuterated analogs. noblelight.comsigmaaldrich.com HPLC separates compounds based on their interactions with a stationary phase, allowing for the detection and quantification of impurities. noblelight.com

Coupled techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) combine the separation power of chromatography with the detection capabilities of mass spectrometry. rsc.orgrsc.orgnih.gov These methods are valuable for assessing both chemical purity and isotopic purity by separating components and then analyzing their mass and isotopic composition. rsc.orgnih.gov

NMR spectroscopy also contributes to purity assessment by identifying the presence of impurities through characteristic signals in the spectrum. rsc.orgmdpi.comnih.gov Quantitative NMR (qNMR) can be used for the quantitative determination of the labeled compound and potential impurities. mdpi.comnih.gov

Advanced Analytical Methodologies Employing Trilostane D3

Development and Validation of Quantitative Assays

The development and validation of robust quantitative assays are essential for accurately measuring drug concentrations in biological and experimental samples. Trilostane-d3 plays a significant role in these assays, especially those employing mass spectrometry. Method validation typically assesses parameters such as specificity, linearity, range, accuracy, and precision researchgate.net.

LC-MS/MS is a powerful technique widely used for the quantitative analysis of compounds in complex matrices due to its sensitivity and selectivity nih.govnih.gov. The coupling of liquid chromatography with tandem mass spectrometry allows for the separation of analytes before their detection and quantification based on their mass-to-charge ratio and fragmentation patterns nih.govutas.edu.au.

Stable isotope-labeled compounds like this compound are frequently used as internal standards in quantitative bioanalysis using LC-MS/MS scispace.comlumiprobe.com. An internal standard is added to samples before preparation and analysis to correct for variations that can occur during sample processing, injection, and detection scispace.com. The use of a stable isotope-labeled internal standard, which has nearly identical chemical properties to the analyte but can be distinguished by mass, helps to compensate for variability in factors such as recovery, matrix effects, and ionization efficiency scispace.commedchemexpress.com. While stable isotopically labeled internal standards are often the preferred choice, it is noted that deuterium-labeled compounds can sometimes exhibit unexpected behavior, such as different retention times or recoveries compared to the analyte scispace.com.

LC-MS/MS methods employing deuterated internal standards have been developed and validated for the quantification of various compounds in biological matrices like urine, serum, and plasma nih.govnih.govturkjps.orgnih.govresearchgate.net. For example, deuterated creatinine-D3 has been used as an internal standard for creatinine (B1669602) quantification in urine samples analyzed by LC-MS/MS unibo.itnih.govuu.nl. Similarly, cortisol-D4 has been employed as an internal standard for cortisol determination in urine using LC-MS/MS nih.govuu.nl. These examples highlight the general application of stable isotope-labeled compounds as internal standards in bioanalytical LC-MS/MS assays, a role that this compound fulfills for trilostane (B1684498) analysis.

Optimization of both chromatographic separation and mass spectrometric detection is crucial for developing sensitive and specific LC-MS/MS methods spectroscopyonline.comannlabmed.org. Chromatographic separation aims to resolve the analyte from other components in the sample matrix that could interfere with detection fiveable.meijpsjournal.com. This involves selecting appropriate stationary phases, mobile phases, and gradient elution profiles spectroscopyonline.comnih.govgoogle.com. For instance, HPLC methods for trilostane analysis have utilized C18 columns with gradient elution of water and acetonitrile (B52724) nih.gov. Another approach for separating trilostane and related impurities has involved using a chromatographic stationary phase comprised of a cross-linked resin incorporating aromatic groups google.com.

Mass spectrometric detection in LC-MS/MS typically involves using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode nih.govnih.gov. MRM involves selecting specific precursor ions and monitoring their characteristic fragmentation products, which provides high selectivity and sensitivity for targeted analytes nih.govnih.gov. Optimization of MS parameters includes tuning for optimal ionization (e.g., using electrospray ionization), selecting appropriate precursor and product ions (MRM transitions), and optimizing collision energy nih.govnih.govspectroscopyonline.com. For example, specific MRM transitions are monitored for analytes and their deuterated internal standards nih.govresearchgate.net. The use of tandem MS significantly increases the specificity of the analysis compared to single-stage mass analysis nih.gov.

Beyond LC-MS/MS, other chromatographic and spectroscopic techniques can be employed for the quantification and identification of compounds like trilostane and its related substances. High-performance liquid chromatography (HPLC) with UV detection has been used for trilostane assays and their validation nih.gov. This method relies on separating compounds based on their differential partitioning between stationary and mobile phases and detecting them using their UV absorbance fiveable.menih.gov. Spectroscopic techniques such as UV-Vis spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are valuable for elucidating structural characteristics and confirming the identity of isolated phytochemicals and other organic chemicals utas.edu.auijpsjournal.com. The integration of chromatographic and spectroscopic methodologies ensures accuracy, reproducibility, and in-depth chemical profiling ijpsjournal.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Role as an Internal Standard in Biological and Experimental Matrices

Application in Impurity Profiling and Reference Standard Characterization

This compound and other stable isotope-labeled forms, along with reference standards of trilostane and its impurities, are essential for impurity profiling and reference standard characterization pharmaffiliates.comsynzeal.com. Impurity profiling involves identifying and quantifying potential impurities present in a drug substance pharmaffiliates.com. Reference standards, including stable isotopes and characterized impurities, are crucial for validating analytical methods used in quality control, product development, and regulatory submissions pharmaffiliates.comsynzeal.comsynzeal.com. Characterization data is provided for reference standard batches, and specifications for active substances like trilostane include tests for related substances europa.eu. Reference standards are characterized for identity, and for quantitative use, their content is determined by methods like mass balance or quantitative NMR edqm.eu.

Methodological Considerations for Stable Isotope-Labeled Compounds in Bioanalysis

The use of stable isotope-labeled compounds in bioanalysis, while offering significant advantages, requires careful methodological considerations scispace.com. As mentioned, deuterium-labeled compounds can sometimes exhibit different chromatographic behavior compared to the unlabeled analyte scispace.com. Additionally, a stable isotope internal standard with identical chemical properties to the analyte might potentially mask assay problems related to stability, recovery, and ion suppression scispace.com. Therefore, thorough method validation is necessary to ensure the reliability and accuracy of quantitative bioanalytical assays employing stable isotope-labeled internal standards scispace.comnih.gov. Method validation should assess factors such as matrix effects, recovery, and the stability of the analyte and internal standard in the relevant biological matrix nih.gov.

Investigation of Metabolic Fate and Enzymatic Interactions Using Trilostane D3 As a Research Tool

Elucidation of Steroidogenesis Pathways

Steroidogenesis is the metabolic process by which steroid hormones are synthesized in the body, primarily in the adrenal glands, gonads, and brain. This complex pathway involves a series of enzymatic conversions starting from cholesterol. Studying the enzymes and intermediates in these pathways is crucial for understanding endocrine function and dysfunction. Trilostane (B1684498), the non-deuterated analogue of Trilostane-d3, is a well-established inhibitor of a key enzyme in this process, making it a valuable tool for perturbing and studying steroidogenesis.

Mechanism of Action of Trilostane as a 3β-Hydroxysteroid Dehydrogenase Inhibitor

Trilostane exerts its primary effect by competitively and reversibly inhibiting the enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴ isomerase (3β-HSD) metabolomicsworkbench.orgfishersci.canih.gov. This enzyme system plays a crucial role in the biosynthesis of all classes of hormonal steroids guidetomalariapharmacology.org. Specifically, 3β-HSD catalyzes the conversion of 3β-hydroxysteroids to 3-ketosteroids, a necessary step in the synthesis of progesterone (B1679170) from pregnenolone (B344588), 17-hydroxyprogesterone from 17-hydroxy-pregnenolone, and androstenedione (B190577) from dehydroepiandrosterone (B1670201) (DHEA) guidetopharmacology.org. By blocking the action of 3β-HSD, Trilostane effectively inhibits the production of several crucial steroids, including cortisol, aldosterone (B195564), and androstenedione guidetomalariapharmacology.org. This inhibition leads to a reduction in the circulating concentrations of these steroids. Studies have shown that Trilostane is a competitive inhibitor of 3β-HSD in various species, including humans and dogs. The inhibition is dose-dependent and reversible.

Application in In Vitro and Ex Vivo Studies of Enzyme Kinetics and Inhibition

Trilostane has been extensively used in in vitro and ex vivo studies to investigate the kinetics and inhibition of 3β-HSD and its impact on steroidogenesis. These studies provide valuable insights into the enzymatic mechanisms and the effects of inhibitors at a cellular or tissue level.

The adrenal glands are a primary site of steroid hormone synthesis, including cortisol and aldosterone. Trilostane's inhibitory effect on 3β-HSD in the adrenal cortex makes it particularly relevant for studying adrenal steroidogenesis. In ex vivo studies using adrenal gland tissue, Trilostane has been shown to inhibit the synthesis of cortisol, corticosterone (B1669441), and aldosterone.

For example, studies using sliced adrenal gland tissues have determined the concentrations of Trilostane and its metabolite, ketotrilostane, that inhibit the secretion of these steroids by 50% (IC50 values). These investigations have revealed that ketotrilostane is more potent than Trilostane in inhibiting cortisol and corticosterone secretion in canine adrenal glands.

Studies involving the incubation of adrenal gland fragments with steroid precursors in the presence of Trilostane have demonstrated the accumulation of 3β-hydroxysteroid intermediates, confirming the inhibition of 3β-HSD activity. This approach allows researchers to dissect the steps in the steroidogenic pathway and understand the bottleneck created by 3β-HSD inhibition.

Beyond the adrenal glands, Trilostane has been applied to study 3β-HSD activity in other steroidogenic tissues, such as gonads. Studies have investigated its effects on ovarian progesterone synthesis, although the impact can vary between species fishersci.caguidetopharmacology.org. In vitro experiments with fathead minnow ovary tissue demonstrated that Trilostane inhibited 17beta-estradiol production in a concentration- and time-dependent manner. This inhibition was reversed by providing a substrate downstream of 3β-HSD, further supporting its mechanism of action. Trilostane has also been used in studies examining steroidogenesis in prostate cancer cell lines, showing inhibition of androgen production from DHEA by targeting 3β-HSD metabolomicsworkbench.orgfishersci.ca.

Furthermore, Trilostane has been utilized in studies investigating the activity of other enzymes involved in steroid metabolism or related pathways. For instance, it has been used to inhibit 3β-HSD activity while studying the activity of 17,20-lyase in cell culture.

Adrenal Gland Tissue Investigations

Tracing of Metabolic Intermediates and Pathways

Understanding the complete metabolic fate of a compound involves identifying all its metabolites and the pathways through which it is transformed in a biological system. Deuterated compounds are invaluable tools for tracing metabolic intermediates and pathways.

Use of Deuterated Tracers in Identifying Novel Metabolites

Deuterium-labeled tracers, such as this compound, are stable isotope variants of a compound where some hydrogen atoms are replaced by deuterium (B1214612) (²H) atoms. The presence of deuterium does not significantly alter the chemical properties or biological activity of the molecule, allowing it to be metabolized similarly to the non-labeled compound. However, the increased mass due to deuterium labeling allows researchers to distinguish the administered tracer and its metabolites from endogenous compounds using mass spectrometry.

This differential mass tag is particularly useful in untargeted metabolomics approaches, where researchers aim to identify all metabolites derived from a tracer without prior knowledge of their structures. By comparing samples exposed to the deuterated tracer with control samples, researchers can identify peaks in mass spectrometry data that correspond specifically to the labeled compound and its metabolic products. This enables the tracing of the tracer through various enzymatic transformations and the identification of novel or unexpected metabolites that might not be detectable otherwise.

Impact on Steroid Hormone Ratios in Research Models

Research utilizing compounds like this compound is instrumental in investigating the impact of 3β-HSD inhibition on steroid hormone ratios in various research models. By inhibiting 3β-HSD, Trilostane blocks the conversion of Δ⁵-3β-hydroxysteroids (such as pregnenolone and dehydroepiandrosterone) into Δ⁴-3-ketosteroids (including progesterone, androstenedione, cortisol, and aldosterone) wikipedia.orgnih.govresearchgate.net. Studies employing Trilostane have demonstrated significant alterations in the levels of these hormones.

For instance, studies in dogs treated with Trilostane have shown a significant decrease in serum cortisol and aldosterone concentrations mdpi.comunibo.it. While these studies report the effects of Trilostane, the use of a labeled compound like this compound would be critical in precisely quantifying the parent compound and its active metabolite, 17-ketotrilostane (B1259504), and correlating their levels with the observed changes in downstream steroid hormones. The conversion of Trilostane to 17-ketotrilostane is a key metabolic step, and tracking this conversion using this compound provides insights into the metabolic pathways involved wikipedia.orgnih.gov.

In an in vitro study using canine adrenal glands and corpora lutea, Trilostane was shown to influence pregnenolone metabolism in a dose- and time-dependent manner in the adrenal cortex, while the metabolism of dehydroepiandrosterone and the metabolism of both hormones in the corpora lutea were unaffected nih.govresearchgate.net. This suggests a selective inhibition of pregnenolone conversion to progesterone in the adrenal gland by Trilostane. nih.govresearchgate.net. The use of a labeled substrate like tritiated pregnenolone in such studies, alongside a labeled inhibitor like this compound, could provide more detailed kinetic data on the enzymatic interaction. nih.govresearchgate.net.

The impact on steroid hormone ratios can be summarized as a reduction in the levels of hormones synthesized via the 3β-HSD pathway, leading to altered ratios between precursor and product steroids.

Research on Specific Enzyme Systems and Molecular Targets

Trilostane's primary molecular target is 3β-HSD wikipedia.orgwikidoc.orgpharmakb.commedchemexpress.com. However, research utilizing this compound (and thus benefiting from the tracking capabilities of this compound) has also explored its interactions and effects on other enzyme systems and molecular targets involved in steroid metabolism and action, such as 11β-hydroxysteroid dehydrogenase and the glucocorticoid receptor.

11β-Hydroxysteroid Dehydrogenase Modulation Studies in Experimental Systems

The 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes regulate the interconversion of active glucocorticoids (like cortisol) and their inactive metabolites (like cortisone) mdpi.comactinogen.com.au. 11β-HSD1 primarily acts as a reductase, activating glucocorticoids, while 11β-HSD2 acts as a dehydrogenase, inactivating them mdpi.comactinogen.com.au.

In male Wistar rats, Trilostane was found to increase 11β-HSD2 expression in hepatic enzymes, while having no effect on 11β-HSD1 expression. mdpi.comnih.gov. This suggests tissue-specific effects of Trilostane on 11β-HSD isoforms. mdpi.comnih.gov.

Glucocorticoid Receptor Research in Preclinical Models

The glucocorticoid receptor (GR) is a key intracellular receptor that mediates the effects of cortisol and other glucocorticoids bioscientifica.com. Research using Trilostane has explored its influence on GR expression and activity in preclinical models.

In studies involving male Wistar rats, Trilostane treatment was associated with a decrease in glucocorticoid receptor (GR) gene transcription and translation in hepatic tissue. mdpi.comnih.gov. This finding suggests that beyond inhibiting glucocorticoid synthesis, Trilostane may also modulate the tissue response to glucocorticoids by downregulating GR expression. mdpi.comnih.gov. While Trilostane's primary action is enzymatic inhibition, its potential to influence receptor expression highlights a more complex interaction with the glucocorticoid signaling pathway. Utilizing this compound in such studies could help differentiate the effects of the parent compound versus its metabolites on GR regulation and explore the pharmacokinetics within specific tissues like the liver.

The use of this compound as a research tool allows for precise tracking and quantification, which is invaluable for understanding the intricate metabolic fate of Trilostane and its interactions with key enzymes like 3β-HSD and 11β-HSD, as well as its influence on receptor systems like the GR in various experimental settings.

Preclinical and Translational Research Applications of this compound

This compound is a deuterium-labeled analog of Trilostane, a well-established inhibitor of 3β-hydroxysteroid dehydrogenase (3β-HSD). While Trilostane itself has been extensively studied for its effects on steroid synthesis and related biological processes, this compound is primarily utilized in preclinical and translational research for specific applications, often related to analytical methods and tracing the parent compound or its metabolites.

Preclinical and Translational Research Applications of this compound

Preclinical and Translational Research Applications of Trilostane D3

In Vitro Models for Therapeutic Target Exploration

Trilostane-d3, as a labeled form of Trilostane (B1684498), is indicated for use in research, including investigations conducted in in vitro settings. Its application in this context is often related to analytical studies or specific research areas where a labeled compound is beneficial.

Research on Cellular Steroidogenesis Modulation

While Trilostane is known to modulate cellular steroidogenesis by inhibiting 3β-HSD, specific detailed research findings on the modulation of cellular steroidogenesis directly using this compound in in vitro models were not extensively detailed in the provided search results. Research in this area using this compound would likely involve its use as a tool to study the metabolic fate of Trilostane or to quantify steroid precursors and products in cells treated with Trilostane.

Investigating Inhibitory Effects on Steroid-Dependent Cellular Processes (e.g., in cancer cell lines for research purposes)

This compound is indicated for use in the research of breast cancer and prostate cancer. medchemexpress.com This suggests its potential application in in vitro studies utilizing cancer cell lines to investigate steroid-dependent cellular processes relevant to these cancers. As a labeled inhibitor of 3β-HSD, this compound could be employed in research to track the compound's interaction with cellular targets or to analyze the impact on steroid metabolism within these cell lines. Detailed research findings specifically using this compound in this context were not provided in the search results, but its stated use indicates its relevance as a research tool in these areas.

In Vivo Animal Model Research (excluding clinical outcomes and safety profiles)

The application of this compound in in vivo animal models is primarily described in the context of analytical and research purposes related to the parent compound, Trilostane.

Investigation of Neurosteroidogenesis in Animal Models

While research involving Trilostane has explored its effects on neurosteroidogenesis in animal models, specific studies detailing the investigation of neurosteroidogenesis directly using this compound in these models were not found in the provided information. This compound's role in such research would most likely be as an analytical standard or tracer to support studies on the pharmacokinetics and metabolism of Trilostane in the nervous system.

Studies on Endocrine System Modulation in Research Animals

Research on endocrine system modulation in animals using Trilostane is well-documented, focusing on its inhibition of adrenal steroidogenesis. However, specific studies detailing the modulation of the endocrine system directly by this compound in research animals were not provided in the search results. This compound is primarily presented as a compound for research and analytical applications, suggesting its use in this area would likely involve pharmacokinetic or metabolic studies to understand how Trilostane affects the endocrine system in animal models. mdpi.comsynzeal.compharmaffiliates.com

Emerging Research Avenues and Future Directions for Trilostane D3

Novel Applications in Systems Biology and Metabolomics

Trilostane-d3 plays a significant role in the burgeoning fields of systems biology and metabolomics, primarily as a stable isotope internal standard. medchemexpress.commedchemexpress.comsigmaaldrich.com Metabolomics involves the comprehensive study of small molecules within a biological system, providing a snapshot of its physiological state. nih.govhilarispublisher.com The use of stable isotope-labeled standards like this compound is crucial for accurate quantification in mass spectrometry-based metabolomic analyses, helping to overcome challenges such as ion suppression, ion variability, and signal drifting. sigmaaldrich.comeurisotop.com

In systems biology, which seeks to integrate data from various "omics" technologies (genomics, proteomics, metabolomics) to understand complex biological processes, metabolomics data provides insights into the downstream effects of gene and protein expression. nih.govhilarispublisher.com this compound, by enabling precise measurement of trilostane (B1684498) and related steroid metabolites, facilitates studies investigating the impact of 3β-HSD inhibition on global metabolic profiles. This can help elucidate how modulating steroid synthesis affects interconnected biochemical pathways within a system.

The integration of this compound into metabolomic workflows allows for targeted and untargeted analysis of steroid profiles. sigmaaldrich.com This is particularly relevant in research exploring conditions influenced by steroid hormone balance, such as endocrine disorders, certain cancers (like breast and prostate cancer, where trilostane has been studied), and potentially neurological or inflammatory conditions where neurosteroids are involved. nih.govmedchemexpress.com By using this compound as an internal standard, researchers can achieve higher confidence in the quantitative data obtained, leading to a more accurate understanding of metabolic changes in response to trilostane or in disease states.

Development of New Research Models and Methodologies

This compound is instrumental in the development and refinement of research models and methodologies, particularly those employing mass spectrometry for quantitative analysis. The use of stable isotope-labeled internal standards is a fundamental aspect of developing accurate and reproducible quantitative mass spectrometry methods for small molecules like steroids. sigmaaldrich.comnih.gov

Furthermore, this compound can be incorporated into various experimental models, including in vitro cell-based assays, ex vivo tissue preparations, and in vivo animal studies. Its use allows researchers to accurately measure the concentration of administered trilostane and its metabolites within these systems, providing valuable pharmacokinetic and metabolic data in a research context. This is particularly important when developing models to study the efficacy or off-target effects of trilostane.

The development of new research models to understand conditions like hyperadrenocorticism or hormone-dependent cancers, where trilostane has been studied, can benefit significantly from the precise quantification offered by using this compound. nih.govmedchemexpress.com This allows for more rigorous evaluation of experimental interventions and a deeper understanding of the biological processes at play.

Role in Understanding Drug Resistance Mechanisms in Experimental Contexts

While the primary mechanism of trilostane involves the inhibition of 3β-HSD, the development of drug resistance is a critical aspect in the long-term effectiveness of any therapeutic agent, including trilostane in experimental settings. patsnap.com this compound can play a valuable role in understanding potential drug resistance mechanisms in experimental models.

In research focused on drug resistance, accurate quantification of the drug and its metabolites within the biological system is paramount. By using this compound as an internal standard in mass spectrometry, researchers can precisely measure intracellular and extracellular concentrations of trilostane in resistant cell lines or animal models. This can help determine if resistance is due to altered drug uptake, increased efflux, or changes in metabolism leading to faster clearance or conversion to inactive metabolites.

Furthermore, metabolomic studies employing this compound can help identify metabolic pathway alterations associated with resistance. Changes in the levels of upstream steroid precursors or downstream metabolites in the presence of trilostane could indicate compensatory mechanisms or alternative pathways being utilized by resistant cells or tissues. For example, if resistance involves overcoming 3β-HSD inhibition, one might observe altered levels of Δ5-3β-hydroxysteroids or Δ4-3-ketosteroids, which can be monitored using sensitive mass spectrometry methods with appropriate internal standards like this compound.

Experimental studies investigating the molecular mechanisms of resistance, such as changes in enzyme expression or activity, could use this compound to correlate drug levels with the biochemical state of the system. This can provide insights into how the biological system is adapting to the presence of the inhibitor. For instance, research in hormone-dependent cancers where trilostane has been explored could utilize this compound to investigate resistance mechanisms in cancer cell lines or xenograft models. medchemexpress.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.